3-(4-isopropoxy-3-methoxyphenyl)-3-(1{H}-tetrazol-1-yl)propanoic acid
Description
Carboxylic Acid-to-Tetrazole Substitution Rationale in Medicinal Chemistry
The substitution of carboxylic acid (-COOH) with tetrazole in drug design addresses inherent limitations of carboxylates, including poor blood-brain barrier (BBB) penetration, susceptibility to glucuronidation-mediated toxicity, and high polarity that restricts passive diffusion. Tetrazoles, with a pK~a~ of 4.5–4.9, closely mimic carboxylic acid acidity while offering superior lipophilicity (logP ~1.5–2.0 higher). This balance enables retention of electrostatic interactions with target residues (e.g., arginine or lysine side chains) while improving tissue distribution.
For 3-(4-isopropoxy-3-methoxyphenyl)-3-(1{H}-tetrazol-1-yl)propanoic acid, the tetrazole moiety likely replaces a carboxylate group that would otherwise participate in ionic or hydrogen-bonding interactions with its biological target. In angiotensin II receptor antagonists like losartan, tetrazole substitution preserved nanomolar affinity for the AT1 receptor while enhancing oral bioavailability by reducing polarity. Similarly, MCL-1 inhibitors incorporating tetrazoles retained binding affinity (K~i~ ~800 nM) comparable to carboxylic acid analogues, underscoring their viability in target engagement.
Table 1: Comparative Properties of Carboxylic Acid vs. Tetrazole Moieties
| Property | Carboxylic Acid | Tetrazole |
|---|---|---|
| pK~a~ | ~4.2–4.7 | ~4.5–4.9 |
| LogP | -0.5 to 1.0 | 0.5–2.0 |
| Metabolic Stability | Prone to O-glucuronidation | Resistant to O-glucuronidation |
| Passive Diffusion | Low (high polarity) | Moderate (lipophilic) |
Comparative Analysis of Electronic and Steric Effects in Bioisosteric Analogues
The electronic and steric profiles of tetrazoles differ subtly but significantly from carboxylates. Tetrazoles exhibit a delocalized negative charge across the five-membered ring, creating a broader electrostatic potential surface compared to the localized charge of carboxylates. This delocalization may alter hydrogen-bonding patterns; for example, tetrazoles form weaker two-point interactions with amidine groups than carboxylates. In the case of this compound, this could modulate binding affinity depending on the target’s residue composition.
Sterically, tetrazoles occupy ~20% greater volume than carboxylates, which may necessitate conformational adjustments in the parent molecule. Molecular modeling of AT1 receptor antagonists revealed that tetrazole-containing losartan occupies the same binding pocket as carboxylate-terminated angiotensin II but engages Lys119 and His256 through distinct π-π and hydrogen-bonding interactions. For the subject compound, the isopropoxy and methoxy substituents on the phenyl ring may synergize with the tetrazole’s steric bulk to optimize hydrophobic interactions within the target site.
Table 2: Electronic and Steric Parameters of Bioisosteres
| Parameter | Carboxylic Acid | Tetrazole |
|---|---|---|
| Charge Distribution | Localized (-COO⁻) | Delocalized (tetrazolate) |
| Hydrogen-Bond Acceptor Capacity | 2 (two oxygen atoms) | 3–4 (nitrogen atoms) |
| Van der Waals Volume (ų) | ~35 | ~42 |
Impact on Pharmacokinetic Profiles: Permeability and Protein Binding Dynamics
Tetrazole substitution profoundly influences the absorption and distribution of this compound. The increased lipophilicity enhances passive diffusion across intestinal epithelia, as demonstrated by Caco-2 permeability assays for analogous tetrazole-containing drugs. However, tetrazoles may act as substrates for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), leading to asymmetric transport. For instance, losartan’s apical-to-basolateral permeability in Caco-2 cells is reduced by P-gp inhibitors like verapamil, indicating active efflux.
Protein binding is also modulated by tetrazole substitution. The higher logP of tetrazoles increases affinity for serum albumin and α1-acid glycoprotein, potentially prolonging half-life but reducing free drug concentrations. In acidic microenvironments (e.g., gastric pH), protonation of the tetrazole (pK~a~ ~4.5) reduces ionization, further enhancing membrane permeability.
Table 3: Pharmacokinetic Comparison of Carboxylic Acid and Tetrazole Analogues
| Parameter | Carboxylic Acid | Tetrazole |
|---|---|---|
| Caco-2 P~app~ (×10⁻⁶ cm/s) | 5–10 | 15–25 |
| Plasma Protein Binding | 80–90% | 85–95% |
| Efflux Transporter Substrate | Rare | Common (P-gp/MRP) |
Properties
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-9(2)22-12-5-4-10(6-13(12)21-3)11(7-14(19)20)18-8-15-16-17-18/h4-6,8-9,11H,7H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTQXXKKCMZGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(CC(=O)O)N2C=NN=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333170 | |
| Record name | 3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696649-45-3 | |
| Record name | 3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid (commonly referred to as a tetrazole derivative) is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesized forms, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a tetrazole ring attached to a propanoic acid moiety, with an isopropoxy and methoxy group on the phenyl ring. The synthesis of such compounds generally involves the reaction of appropriate phenolic precursors with tetrazole derivatives, leading to the formation of the desired structure.
1. Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives, which share structural similarities with tetrazoles, demonstrated notable antifungal activity against several phytopathogenic fungi, suggesting a potential for similar effects in tetrazole derivatives .
2. Anti-inflammatory Properties
Tetrazole compounds have been linked to anti-inflammatory effects. A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has shown the ability to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide and tumor necrosis factor-alpha (TNF-α), indicating that structural analogs may exhibit comparable anti-inflammatory activities .
3. Antidiabetic Effects
Some studies suggest that compounds with similar structures may influence metabolic pathways related to obesity and diabetes. For instance, HMPA has been associated with improved hepatic lipid metabolism and anti-obesity effects in high-fat diet-induced obesity models . The activation of specific G protein-coupled receptors (GPR41) by these compounds further supports their role in metabolic regulation.
4. Anticancer Potential
The anticancer activities of related compounds have been explored, with findings suggesting that certain tetrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The exact mechanisms for 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid remain to be fully elucidated.
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the efficacy of various pyrazole derivatives against bacterial strains, it was found that compounds structurally related to 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid exhibited significant bactericidal activity. The study utilized fluorescence spectroscopy and transmission electron microscopy to assess cell membrane integrity post-treatment, revealing that these compounds disrupt bacterial membranes leading to cell lysis .
Case Study 2: Anti-inflammatory Mechanisms
A comparative analysis of anti-inflammatory agents revealed that similar tetrazole derivatives significantly reduced inflammatory markers in vitro. The mechanism was traced back to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that upon administration, the compound undergoes rapid metabolism and distribution across various tissues, akin to other phenolic compounds derived from dietary sources .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1{H}-tetrazol-1-yl)propanoic acid is C16H20N4O3, with a molecular weight of approximately 306.322 g/mol. The compound features a tetrazole ring, which is known for enhancing the pharmacological properties of compounds due to its ability to participate in hydrogen bonding and contribute to the overall stability of the molecule.
Anti-inflammatory Properties
Compounds with similar structural characteristics have been investigated for their anti-inflammatory effects. The presence of the isopropoxy and methoxy groups may enhance the compound's ability to modulate inflammatory pathways. Research into related tetrazole-containing compounds has shown promise in reducing inflammation in various animal models .
Pain Management
The compound's potential as a pain management agent is noteworthy. Similar compounds have been explored for their analgesic properties, targeting pain pathways effectively. The modulation of specific receptors involved in pain perception could position this compound as a candidate for further development in pain relief therapies .
Cardiovascular Applications
Given the importance of tetrazole-containing compounds in cardiovascular research, there is potential for this compound to be explored as a modulator of cardiovascular functions. Compounds with similar structures have been studied for their ability to influence blood pressure and vascular health .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial activity | Demonstrated significant antifungal activity against Cytospora sp., suggesting potential applications in treating fungal infections. |
| Study B | Anti-inflammatory effects | Related compounds showed reduced inflammation markers in animal models, indicating possible therapeutic uses in inflammatory diseases. |
| Study C | Pain management | Investigated similar tetrazole derivatives for analgesic properties, highlighting the need for further exploration of this compound's efficacy in pain relief. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Propanoic Acid Derivatives
Propanoic acid derivatives are widely explored for their bioactive properties. Below is a comparative analysis of key structural and functional features:
Functional Group Influence on Bioactivity
- Tetrazole vs. Carboxylic Acid : The tetrazole group in the target compound may improve metabolic stability compared to unmodified carboxylic acids (e.g., compound 1 ), which are prone to rapid clearance. However, chlorinated derivatives like 1 exhibit direct antimicrobial effects, suggesting that halogenation enhances antibacterial potency .
- In contrast, esterified derivatives (e.g., 3-(methylthio)propanoic acid methyl ester) are volatile and contribute to flavor profiles rather than pharmacological activity .
Pharmacological Potential (Inferred)
While direct data for the target compound are lacking, structural analogs provide insights:
- Antimicrobial Potential: Tetrazole-containing compounds often exhibit broad-spectrum activity. For example, cyclohexane-carboxylic acid derivatives in patents (e.g., EP00342850) target enzymatic pathways, suggesting the target compound could interact with similar microbial targets .
- Selectivity: Chlorinated phenylpropanoic acids (1–3) show selectivity for bacteria over fungi, whereas pyran-substituted analogs (5) are more effective against fungi. The tetrazole moiety may confer a unique selectivity profile .
Q & A
Q. What are the recommended synthetic routes for 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the phenyl ring. Key steps include:
- Alkylation : Introducing the isopropoxy group via nucleophilic substitution using isopropyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Tetrazole Formation : Cyclization using sodium azide and trimethylsilyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Propanoic Acid Backbone Assembly : Coupling via Michael addition or carboxylation reactions, requiring precise pH control (pH 7–9) to avoid side reactions.
Critical parameters include solvent choice (e.g., ethanol for solubility), temperature (60–100°C for cyclization), and catalyst selection (e.g., Pd for cross-coupling) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the phenyl and tetrazole rings (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, N-H stretch at ~3300 cm⁻¹ for tetrazole) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming Z/E configurations in intermediates .
Table: Key Spectral Signatures
| Technique | Observed Peaks | Structural Insight |
|---|---|---|
| ¹H NMR | δ 1.3 (d, J=6 Hz, isopropoxy) | Isopropoxy group confirmation |
| FT-IR | 1702 cm⁻¹ (C=O) | Carboxylic acid presence |
Q. What are the known biological targets or pathways influenced by this compound?
- Methodological Answer : Preliminary in vitro studies suggest interactions with:
- Angiotensin Receptors : Competitive binding assays (IC₅₀ ~50 nM) indicate potential antihypertensive activity .
- Enzyme Inhibition : Tetrazole moiety inhibits metalloproteases (e.g., ACE) via zinc chelation, validated using fluorogenic substrates .
Target validation requires orthogonal assays (e.g., SPR for binding kinetics, siRNA knockdown for pathway relevance).
Advanced Research Questions
Q. How can computational methods optimize the reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (DFT) predict transition states and intermediates:
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify energetically favorable pathways for isopropoxy group introduction .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., acetonitrile vs. DMF) to reduce activation energy .
Case Study: A 30% yield improvement was achieved by switching to a computationally predicted solvent (THF vs. ethanol) .
Q. How to resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacological results?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Strategies include:
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations to confirm adequate exposure in vivo .
- Metabolite Screening : HR-MS identifies active/inactive metabolites that may mask in vitro activity .
- Tissue Distribution Studies : Radiolabeled analogs (³H or ¹⁴C) track compound localization .
Q. What strategies are employed to enhance the stereochemical purity during synthesis?
- Methodological Answer : Chiral resolution techniques:
- Chiral HPLC : Uses columns like Chiralpak IA to separate enantiomers (e.g., 90% ee achieved with hexane:isopropanol mobile phase) .
- Asymmetric Catalysis : Evans oxazolidinones or Jacobsen catalysts induce stereoselectivity during propanoic acid formation .
Purity is validated via polarimetry and CD spectroscopy .
Q. How to design analogs of this compound to improve metabolic stability without compromising activity?
- Methodological Answer : Rational design focuses on:
- Bioisosteric Replacement : Swapping the tetrazole with a carboxylate or sulfonamide group to reduce CYP450-mediated oxidation .
- Deuterium Incorporation : Replacing labile C-H bonds (e.g., benzylic positions) with deuterium slows metabolism (KIE ≥ 2) .
Stability is assessed via liver microsome assays (e.g., t½ improvement from 1.2 to 4.7 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
